Methyl furo[2,3-b]pyridine-3-carboxylate
Description
Methyl furo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused furan and pyridine ring system. The furopyridine core is characterized by an oxygen atom in the furan moiety and a nitrogen atom in the pyridine ring, contributing to its unique electronic and steric properties. This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions or carbonylative cyclization, as demonstrated in studies using 5-bromo-2-hydroxy-3-iodopyridine and phenylacetylene under basic conditions . Its ester group at the 3-position enhances solubility and serves as a reactive handle for further derivatization.
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-5-13-8-6(7)3-2-4-10-8/h2-5H,1H3 |
InChI Key |
YMNBJUCMFGAAJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=COC2=C1C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Ring Fusion : Furo[2,3-b]pyridine derivatives differ from [2,3-c] isomers in ring connectivity, affecting electronic delocalization and reactivity .
- Substituents : Fluorine or trifluoromethyl groups in pyrrolo derivatives enhance lipophilicity and metabolic stability compared to the parent furopyridine .
Physicochemical Properties
- Solubility: Methyl esters generally offer better solubility in organic solvents than ethyl or bulkier esters. For example, methyl furo[2,3-b]pyridine-3-carboxylate is more polar than its ethyl-substituted pyrano counterpart .
- Thermal Stability: Chromeno derivatives (e.g., methyl 5-imino-2-methyl-chromeno[2,3-b]pyridine-3-carboxylate) exhibit higher melting points (>230°C) due to extended conjugation and hydrogen bonding .
Key Insights :
- Pyrano-pyrrolopyridine derivatives demonstrate superior antimicrobial efficacy, likely due to their rigid, planar structures enhancing target binding .
- Fluorinated pyrrolo derivatives are under investigation for kinase inhibition, leveraging the electron-deficient CF₃ group for selective interactions .
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